D-3263 - 947257-66-1

D-3263

Catalog Number: EVT-288230
CAS Number: 947257-66-1
Molecular Formula: C21H31N3O3
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TRPM8 Agonist D-3263 is a small-molecule agonist for transient receptor potential melastatin member 8 (TRPM8 or Trp-p8), with potential antineoplastic activity. Upon administration, TRPM8 agonist D-3263 targets, binds to and activates TRPM8, which may result in an increase in intracellular calcium and sodium influx; the disruption of calcium and sodium homeostasis; and the induction of cell death in TRPM8-expressing tumor cells. This agent may decrease dihydrotestosterone (DHT) levels, which may contribute to its inhibitory effects on prostate cancer and benign prostatic hyperplasia (BPH). TRPM8 is a transmembrane calcium channel protein that is normally expressed in prostate cells and appears to be overexpressed in BPH and in prostate cancer.
Overview

D-3263 is a synthetic compound that has garnered attention for its potential applications in treating various medical conditions, particularly advanced prostate cancer and benign prostatic hyperplasia. It functions as an agonist of the transient receptor potential melastatin member 8, a receptor implicated in various physiological processes, including pain sensation and thermoregulation. D-3263 has entered phase I clinical trials, indicating its potential therapeutic utility in oncology .

Source and Classification

D-3263 is classified as a β-lactam derivative, a structural class known for its antibacterial properties. The compound is synthesized from amino acid-derived precursors through a series of chemical reactions, including Mitsunobu reactions and cyclization processes. Its chemical structure allows it to interact with specific biological targets, making it a subject of interest in pharmacological research .

Synthesis Analysis

The synthesis of D-3263 involves a multi-step process that begins with N-nosyl derivatives of phenylalanine or alanine. The synthesis can be summarized as follows:

  1. Starting Materials: N-nosyl-Phe or N-nosyl-Ala derivatives are used as starting materials.
  2. Mitsunobu Reaction: These derivatives undergo a Mitsunobu reaction with alcohols derived from aspartic acid or glutamic acid, yielding N-nosyl-N-alkyl amino acid derivatives.
  3. Formation of Key Intermediates: Subsequent reactions with chloroacetyl or racemic 2-chloropropanoyl chloride produce linear intermediates.
  4. Cyclization: Base-mediated cyclization of these intermediates results in the formation of the desired β-lactam derivatives .

This synthetic route has demonstrated moderate to good yields for various derivatives, showcasing the versatility and efficiency of the approach.

Molecular Structure Analysis

D-3263 possesses a complex molecular structure characterized by its β-lactam ring, which is integral to its biological activity. The compound's structural data includes:

  • Molecular Formula: C₁₈H₁₉ClN₂O₃
  • Molecular Weight: 344.81 g/mol
  • Structural Features: The β-lactam ring is fused with hydrophobic side chains that enhance its interaction with biological targets.

The stereochemistry of D-3263 plays a crucial role in its pharmacological activity, influencing its binding affinity and selectivity towards receptors .

Chemical Reactions Analysis

D-3263 participates in several chemical reactions that are critical for its function:

  1. Agonist Activity: As an agonist of the transient receptor potential melastatin member 8, D-3263 activates this receptor, leading to increased intracellular calcium and sodium levels.
  2. Antibacterial Mechanism: The compound has demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, primarily through inhibiting biofilm formation and disrupting bacterial cell membranes .
  3. Proteomic Changes: Treatment with D-3263 induces changes in protein expression profiles in bacterial cells, affecting pathways related to virulence and metabolic processes .
Mechanism of Action

D-3263 exerts its effects through multiple mechanisms:

  • Calcium Influx: By activating the transient receptor potential melastatin member 8, D-3263 facilitates calcium influx into cells, which can influence various signaling pathways related to pain and inflammation.
  • Inhibition of Biofilm Formation: The compound significantly reduces biofilm biomass in bacterial isolates, thereby enhancing the efficacy of antibacterial treatments.
  • Proteomic Modulation: D-3263 alters protein expression profiles in treated bacterial cells, leading to changes in metabolic pathways that may enhance its antibacterial efficacy .
Physical and Chemical Properties Analysis

D-3263 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in water.
  • Stability: D-3263 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on the formulation but typically falls within a defined range for β-lactams.

These properties are essential for determining the appropriate conditions for storage and application in laboratory settings .

Applications

D-3263 has several promising applications:

  1. Oncology: Its potential use in treating advanced prostate cancer highlights its role as an antineoplastic agent.
  2. Antibacterial Treatment: The compound's effectiveness against biofilm-forming bacteria positions it as a candidate for developing new antibacterial therapies.
  3. Research Tool: As an agonist of the transient receptor potential melastatin member 8, D-3263 serves as a valuable tool for studying calcium signaling pathways and their implications in various physiological processes .
Structural Characterization of D-3263 Hydrochloride

D-3263 hydrochloride possesses the systematic chemical name 3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride. Its molecular formula is C₂₁H₃₂ClN₃O₃, yielding a molecular weight of 409.95 g/mol. The compound is identified by the CAS Registry Number 1008763-54-9 and the PubChem CID 44137358 [4] [5] [8].

The structure integrates a benzimidazolone core linked to a chiral substituted cyclohexanecarbonyl group. Key structural features include:

  • A benzimidazol-2-one scaffold substituted with a methoxy group at the 5-position and a 2-aminoethyl chain at the 3-position.
  • A (1R,2S,5R)-menthyl-derived moiety (5-methyl-2-(propan-2-yl)cyclohexane-1-carbonyl) attached to the N1 position of the benzimidazolone, contributing to its stereospecific interaction with the TRPM8 channel binding pocket.
  • A hydrochloride salt form enhancing solubility and stability.

Table 1: Key Chemical Properties of D-3263 Hydrochloride

PropertyValue
Systematic Name3-(2-Aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one; hydrochloride
Molecular FormulaC₂₁H₃₂ClN₃O₃
Molecular Weight409.95 g/mol
CAS Number1008763-54-9
PubChem CID44137358
AppearanceWhite to off-white solid
Solubility (DMSO)Up to 140 mg/mL (341.51 mM)
Storage Conditions-20°C for long-term stability

The compound exhibits good solubility in dimethyl sulfoxide (DMSO) (up to 140 mg/mL or 341.51 mM), facilitating its use in in vitro assays. It is typically supplied as a lyophilized powder or solid and requires storage at -20°C for long-term stability, though it remains stable at room temperature for several weeks [1] [4] [8].

Pharmacological Classification as a TRPM8 Agonist

D-3263 hydrochloride is classified pharmacologically as a potent and selective agonist of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. TRPM8 is a non-selective, calcium-permeable cation channel primarily activated by cold temperatures (< 28°C) and cooling compounds like menthol and icilin [4] [5] [6].

Mechanism of Action:Upon binding, D-3263 induces conformational changes in the TRPM8 channel, leading to channel opening and subsequent influx of extracellular Ca²⁺ and Na⁺ ions. This results in a rapid increase in intracellular calcium concentration ([Ca²⁺]ᵢ), detectable via calcium-sensitive fluorescent dyes (e.g., Calcium-5). The compound demonstrates high potency, with a reported EC₅₀ of 75 nM for activating human TRPM8 channels in cellular assays [4] [8].

Functional Consequences of TRPM8 Activation:

  • Ion Homeostasis Disruption: Sustained TRPM8 activation by D-3263 leads to significant and prolonged elevation of [Ca²⁺]ᵢ, disrupting cellular ion homeostasis.
  • Cytotoxic Effects: In TRPM8-expressing cells, particularly prostate cancer cells, this calcium overload triggers mitochondrial stress, reactive oxygen species (ROS) generation, and activation of calcium-dependent proteases and nucleases, culminating in caspase-dependent apoptosis and necrotic cell death.
  • Hormonal Modulation: Evidence suggests D-3263 may indirectly contribute to the inhibition of prostate cancer and benign prostatic hyperplasia (BPH) by potentially reducing dihydrotestosterone (DHT) levels, a key androgen driving prostate pathology [1] [4] [6].

Table 2: Key Pharmacological Profile of D-3263 Hydrochloride

Pharmacological ParameterValue/Characteristic
Primary TargetTRPM8 Ion Channel
ClassificationAgonist
EC₅₀ (Human TRPM8)75 nM
Key MechanismCa²⁺ and Na⁺ influx leading to [Ca²⁺]ᵢ overload
Functional Outcomes- Disruption of Ca²⁺/Na⁺ homeostasis - Induction of tumor cell apoptosis - Potential reduction of DHT levels
SelectivityHigh selectivity for TRPM8 over other TRP channels

The high potency and selectivity of D-3263 for TRPM8 underpin its utility as a research tool for probing channel physiology and its therapeutic potential in TRPM8-expressing cancers [1] [4] [6].

Historical Development and Patent Landscape

The development of D-3263 hydrochloride arose from targeted medicinal chemistry efforts to create orally bioavailable, metabolically stable TRPM8 agonists with potential therapeutic applications, moving beyond naturally occurring cooling compounds like menthol. Key milestones include its synthesis and characterization around 2010, supported by published structure-activity relationship (SAR) studies optimizing the benzimidazolone scaffold for TRPM8 potency and selectivity. Early preclinical data demonstrated its efficacy in prostate cancer models, leading to its advancement into Phase 1 clinical trials for prostate cancer, although detailed results from these trials remain limited in the public domain [4] [5] [8].

While specific patents covering D-3263 hydrochloride (CAS: 1008763-54-9) are not detailed in the provided search results, its development and potential therapeutic applications exist within a complex and evolving patent landscape concerning TRPM8 modulators. Key considerations in this landscape include:

  • Composition of Matter Patents: Early-phase compounds like D-3263 are typically protected by patents covering their specific chemical structure, salt forms, and formulations. These patents establish the core intellectual property (IP) protecting the molecule itself.
  • Method of Use Patents: Given its primary investigation in oncology, particularly prostate cancer, patent protection would likely extend to claims covering the use of D-3263 or related TRPM8 agonists for treating cancer or BPH. These patents protect the therapeutic application even after composition patents expire.
  • Formulation and Delivery Patents: The mention of D-3263 as an enteric-coated, orally bioavailable compound suggests potential IP related to specific formulations designed to enhance stability in the gastrointestinal tract and improve systemic absorption [1].
  • Modern Patent Disclosure Requirements: Contemporary patent strategies for compounds like D-3263 must satisfy rigorous enablement and written description requirements under 35 U.S.C. § 112. Following the Supreme Court's Amgen v. Sanofi (2023) decision, patent specifications must provide sufficient detail to enable skilled artisans to achieve the full scope of claimed embodiments without undue experimentation. This necessitates comprehensive disclosure of chemical synthesis, analytical data, pharmacological characterization (e.g., EC₅₀ data), and in vivo efficacy data, effectively creating a "virtual model" of the invention through detailed text, chemical structures, and figures [3] [10].

The patentability of inventions related to complex biological targets like TRPM8 also faces challenges concerning subject matter eligibility (§ 101). Strategies must emphasize the technical, man-made nature of the compound, its specific formulation, or its defined therapeutic application, distinguishing it from natural phenomena or abstract ideas [3] [10].

Key Research Domains: Oncology and Anti-Infective Therapeutics

Research on D-3263 hydrochloride is predominantly centered on oncology, with emerging theoretical exploration in anti-infective contexts.

Oncology (Prostate Cancer Focus):

TRPM8 is significantly overexpressed in early and intermediate stages of prostate cancer (PCa), making it a compelling therapeutic target. D-3263's efficacy stems from its ability to selectively activate TRPM8 in malignant cells, inducing cytotoxic effects via calcium overload:

  • In Vitro Effects: D-3263 triggers rapid Ca²⁺ influx in TRPM8-expressing PCa cells, leading to disruption of calcium homeostasis, mitochondrial damage, generation of reactive oxygen species (ROS), and activation of apoptotic pathways (caspases). It also demonstrates anti-proliferative effects and impairs clonogenic potential (ability of single cells to form colonies), indicating suppression of tumorigenicity.
  • In Vivo Efficacy (Preclinical): Orthotopic xenograft models using PC3 cells stably overexpressing TRPM8 (PC3-M8) demonstrated that TRPM8 activation dramatically reduces tumor growth. Key findings include:
  • Tumor weight reduction by 43% (clone 5) and 66% (clone 2) compared to TRPM8-negative controls.
  • Significant decrease in proliferative index (measured by Ki67 staining) by 56-88%.
  • Inhibition of metastasis dissemination, linked to TRPM8-mediated impairment of cytoskeleton dynamics and focal adhesion formation via inhibition of Cdc42, Rac1, ERK, and FAK signaling pathways. These effects collectively hinder cell migration and invasion [6].
  • Mechanistic Synergy: Beyond direct cytotoxicity, D-3263's potential to lower intratumoral dihydrotestosterone (DHT) levels may provide an additional mechanism contributing to its anti-tumor effects in androgen-sensitive prostate cancers [1] [4].

Properties

CAS Number

947257-66-1

Product Name

D-3263

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one

Molecular Formula

C21H31N3O3

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C21H31N3O3/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3/t14-,16+,17-/m1/s1

InChI Key

ZGTYTFYRCIRWBL-HYVNUMGLSA-N

SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

D3263; D 3263; D-3263; D-3263 HCl;

Canonical SMILES

CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.